Cas no 1448124-31-9 (5-[4-(pyridin-2-yloxy)piperidine-1-carbonyl]-1H-indole)
![5-[4-(pyridin-2-yloxy)piperidine-1-carbonyl]-1H-indole structure](https://ja.kuujia.com/scimg/cas/1448124-31-9x500.png)
5-[4-(pyridin-2-yloxy)piperidine-1-carbonyl]-1H-indole 化学的及び物理的性質
名前と識別子
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- 1H-Indol-5-yl[4-(2-pyridinyloxy)-1-piperidinyl]methanone
- 5-[4-(pyridin-2-yloxy)piperidine-1-carbonyl]-1H-indole
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- インチ: 1S/C19H19N3O2/c23-19(15-4-5-17-14(13-15)6-10-20-17)22-11-7-16(8-12-22)24-18-3-1-2-9-21-18/h1-6,9-10,13,16,20H,7-8,11-12H2
- InChIKey: WWMXWRODKCSYPV-UHFFFAOYSA-N
- ほほえんだ: C(C1C=CC2=C(C=1)C=CN2)(N1CCC(OC2=NC=CC=C2)CC1)=O
じっけんとくせい
- 密度みつど: 1.287±0.06 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
- ふってん: 551.2±45.0 °C(Predicted)
- 酸性度係数(pKa): 16.69±0.30(Predicted)
5-[4-(pyridin-2-yloxy)piperidine-1-carbonyl]-1H-indole 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6359-0275-1mg |
5-[4-(pyridin-2-yloxy)piperidine-1-carbonyl]-1H-indole |
1448124-31-9 | 1mg |
$54.0 | 2023-09-09 | ||
Life Chemicals | F6359-0275-5μmol |
5-[4-(pyridin-2-yloxy)piperidine-1-carbonyl]-1H-indole |
1448124-31-9 | 5μmol |
$63.0 | 2023-09-09 | ||
Life Chemicals | F6359-0275-5mg |
5-[4-(pyridin-2-yloxy)piperidine-1-carbonyl]-1H-indole |
1448124-31-9 | 5mg |
$69.0 | 2023-09-09 | ||
Life Chemicals | F6359-0275-2mg |
5-[4-(pyridin-2-yloxy)piperidine-1-carbonyl]-1H-indole |
1448124-31-9 | 2mg |
$59.0 | 2023-09-09 | ||
Life Chemicals | F6359-0275-2μmol |
5-[4-(pyridin-2-yloxy)piperidine-1-carbonyl]-1H-indole |
1448124-31-9 | 2μmol |
$57.0 | 2023-09-09 | ||
Life Chemicals | F6359-0275-4mg |
5-[4-(pyridin-2-yloxy)piperidine-1-carbonyl]-1H-indole |
1448124-31-9 | 4mg |
$66.0 | 2023-09-09 | ||
Life Chemicals | F6359-0275-3mg |
5-[4-(pyridin-2-yloxy)piperidine-1-carbonyl]-1H-indole |
1448124-31-9 | 3mg |
$63.0 | 2023-09-09 |
5-[4-(pyridin-2-yloxy)piperidine-1-carbonyl]-1H-indole 関連文献
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Jessica J. Miller,Christian Gaiddon,Tim Storr Chem. Soc. Rev., 2020,49, 6995-7014
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Panteleimon G. Takis,Vasilios S. Melissas,Anastassios N. Troganis New J. Chem., 2012,36, 1866-1878
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3. 4-Nitrophenyl activated esters are superior synthons for indirect radiofluorination of biomolecules†Peter D. Roselt RSC Med. Chem., 2020,11, 919-922
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Yang Zhang,Qiong Chen,Yan Wang,Xujun Zheng,Haiying Wang,Fahe Cao,Andrew C.-H. Sue,Hao Li Chem. Commun., 2020,56, 11887-11890
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Zhu Zhu,Qian-min Deng,Guo-qing Shi Anal. Methods, 2016,8, 564-569
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John Tamine,Chenbo Wang New J. Chem., 2005,29, 789-791
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Agnese Piovesan,Tim Van De Looverbosch,Pieter Verboven,Clement Achille,Cesar Parra Cabrera,Elodie Boller,Yin Cheng,Rob Ameloot,Bart Nicolai Lab Chip, 2020,20, 2403-2411
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Jeroen Peters,Alice Cardall,Willem Haasnoot Analyst, 2014,139, 3968-3976
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Mingguang Ren,Qingyu Xu,Shoujuan Wang,Lu Liu,Fangong Kong Chem. Commun., 2020,56, 13351-13354
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Ying Jiang,Jianguo Mei,Michael F. Toney,Zhenan Bao Chem. Commun., 2012,48, 7286-7288
5-[4-(pyridin-2-yloxy)piperidine-1-carbonyl]-1H-indoleに関する追加情報
Comprehensive Overview of 5-[4-(pyridin-2-yloxy)piperidine-1-carbonyl]-1H-indole (CAS No. 1448124-31-9)
5-[4-(pyridin-2-yloxy)piperidine-1-carbonyl]-1H-indole, with the CAS number 1448124-31-9, is a structurally complex organic compound that has garnered significant attention in pharmaceutical and biochemical research. This molecule combines a piperidine scaffold with an indole moiety, linked via a carbonyl group, and further functionalized with a pyridin-2-yloxy substituent. Such unique structural features make it a promising candidate for drug discovery, particularly in targeting G-protein-coupled receptors (GPCRs) and kinase inhibitors.
The compound’s molecular formula and weight are critical for researchers focusing on structure-activity relationships (SAR). Its pyridine and piperidine components are known to enhance binding affinity to biological targets, while the indole ring contributes to its potential as a serotonin receptor modulator. Recent studies highlight its relevance in neurodegenerative disease research, aligning with the growing interest in central nervous system (CNS) therapeutics.
In the context of drug development, 5-[4-(pyridin-2-yloxy)piperidine-1-carbonyl]-1H-indole is often explored for its pharmacokinetic properties, including metabolic stability and oral bioavailability. These attributes are crucial for small-molecule drug candidates, especially in the era of personalized medicine. Researchers frequently search for synthetic routes and patent literature related to this compound, reflecting its commercial and academic value.
The compound’s synthetic methodology typically involves amide coupling reactions and piperidine functionalization, which are well-documented in organic chemistry journals. Its crystallographic data and solubility profile are also of interest, particularly for formulation scientists working on drug delivery systems. Given the rising demand for preclinical candidates, this molecule’s toxicity profile and in vitro assays are frequently discussed in research forums.
From a market perspective, 1448124-31-9 is often associated with high-value intermediates in medicinal chemistry. Its potential applications in oncology and inflammatory diseases align with trending topics like immunotherapy and targeted therapy. Laboratories and contract research organizations (CROs) frequently inquire about its custom synthesis and analytical standards, underscoring its industrial relevance.
In summary, 5-[4-(pyridin-2-yloxy)piperidine-1-carbonyl]-1H-indole (CAS 1448124-31-9) represents a versatile scaffold with broad applications in drug discovery. Its multifunctional design and biological activity make it a focal point for researchers addressing unmet medical needs, particularly in CNS disorders and precision medicine. As the scientific community continues to explore its potential, this compound remains a highly searched entity in chemical databases and academic literature.
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